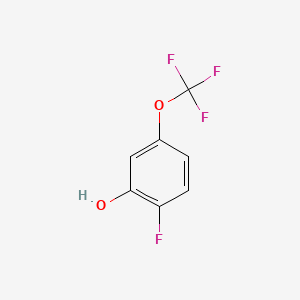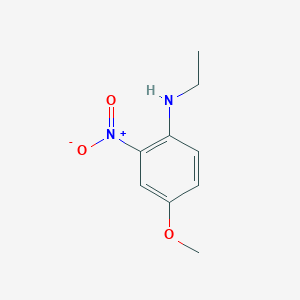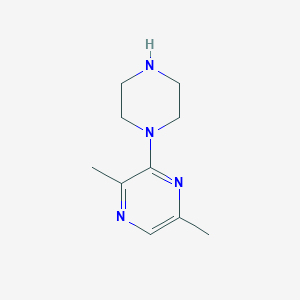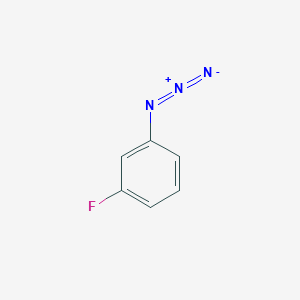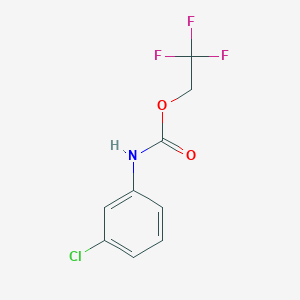
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a chemical compound with the molecular formula C9H7ClF3NO2 . It has an average mass of 253.606 Da and a monoisotopic mass of 253.011734 Da . This compound is also known as Fencarbazone.
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Electrochemistry
- Application : “2,2,2-Trifluoroethyl 3-chlorophenylcarbamate” is used in the study of electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries .
- Method of Application : The compound is used as a fluorinated solvent in electrolytes. The study investigates the effects of different types of fluorinated solvents on the performance of lithium metal batteries .
- Results : The study found that the type of fluorinated solvent used in the electrolyte can significantly influence the performance of the battery. The solvents can affect the formation of high-concentration electrolytes and the electrode/electrolyte interphases, which in turn can impact the battery’s performance .
-
Scientific Field: Proteomics
-
Scientific Field: Organic Chemistry
- Application : “2,2,2-Trifluoroethyl 3-chlorophenylcarbamate” is used in the trifluoroethylation of indoles .
- Method of Application : The compound is used in a metal-free trifluoroethylation process, which introduces a trifluoroethyl group to indoles under mild conditions with high functional group tolerance .
- Results : The method developed provides a fast and efficient reaction for the trifluoroethylation of indoles .
-
Scientific Field: Agrochemical and Pharmaceutical Industries
-
Scientific Field: Proteomics
- Scientific Field: Agrochemical and Pharmaceutical Industries
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCZMZABCQYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397176 |
Source


|
| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate | |
CAS RN |
2366-82-7 |
Source


|
| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

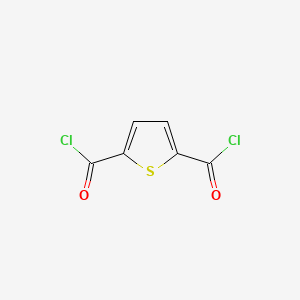
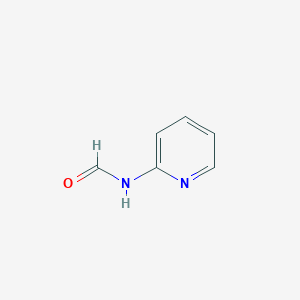
![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)

